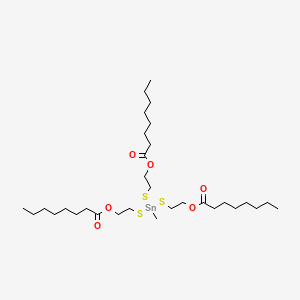
Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester: is a complex organotin compound with the molecular formula C31H60O6S3Sn This compound is characterized by the presence of octanoic acid esterified with a methylstannylidyne group and three thio-2,1-ethanediyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester typically involves the esterification of octanoic acid with a methylstannylidyne precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The thio-2,1-ethanediyl groups can participate in substitution reactions, where other functional groups replace the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the synthesis of novel compounds .
Biology: The compound’s potential biological applications include its use as a precursor for biologically active molecules.
Medicine: In medicine, the compound’s derivatives may exhibit therapeutic properties, such as antimicrobial or anticancer activities. Research is ongoing to explore its potential as a drug candidate .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester involves its interaction with molecular targets through its organotin core. The compound can form complexes with various biomolecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
- Propanoic acid, 3,3,3-[(methylstannylidyne)tris(thio)]tris-, triisooctyl ester
- Acetic acid, 2,2,2-[(methylstannylidyne)tris(thio)]tris-, triisooctyl ester
- Dodecanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester
- Tetradecanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester
Uniqueness: Its structure allows for diverse chemical reactions and interactions, making it a versatile compound in various fields .
Properties
CAS No. |
57813-62-4 |
|---|---|
Molecular Formula |
C31H60O6S3Sn |
Molecular Weight |
743.7 g/mol |
IUPAC Name |
2-[methyl-bis(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate |
InChI |
InChI=1S/3C10H20O2S.CH3.Sn/c3*1-2-3-4-5-6-7-10(11)12-8-9-13;;/h3*13H,2-9H2,1H3;1H3;/q;;;;+3/p-3 |
InChI Key |
LURDONBOXRFJRH-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCC)SCCOC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


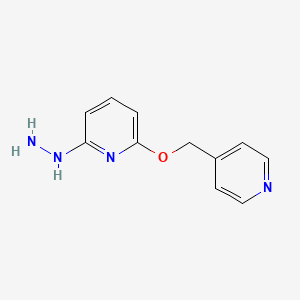
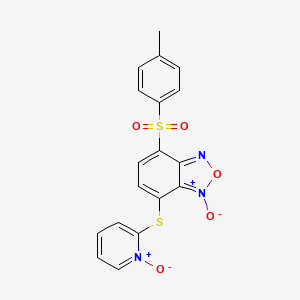
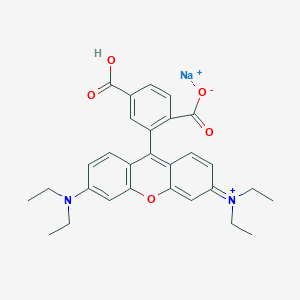
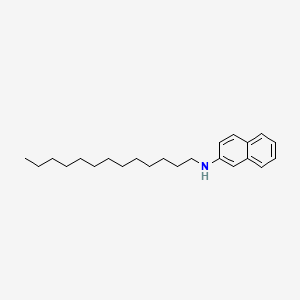
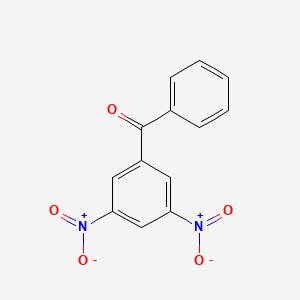
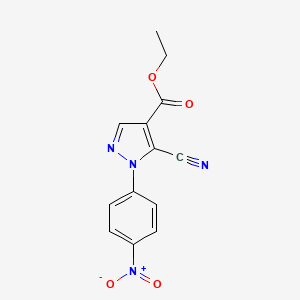
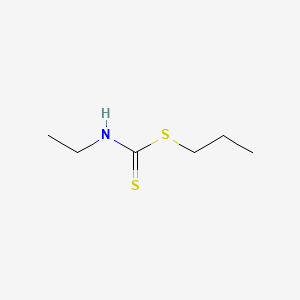
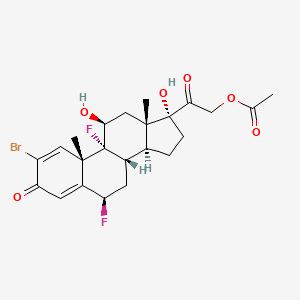





![3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene](/img/structure/B13755339.png)
